molecular formula C16H11ClN2O3S B2489251 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide CAS No. 895470-43-6

2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Cat. No.: B2489251
CAS No.: 895470-43-6
M. Wt: 346.79
InChI Key: DOOAZGIRIBUQJY-UHFFFAOYSA-N
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Description

The compound 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is an acetamide derivative featuring a 1,3-dioxoisoindole core substituted at the 4-position with an acetamide group. The acetamide’s methylene group is further modified with a 4-chlorophenylsulfanyl moiety. This structure combines aromatic, electron-deficient isoindole-dione rings with a sulfur-containing substituent, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-9-4-6-10(7-5-9)23-8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOAZGIRIBUQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or n-butanol and reagents such as hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous molecules:

Compound Name Molecular Weight Key Substituents Heterocyclic Core Biological/Functional Relevance References
Target compound : 2-[(4-Chlorophenyl)sulfanyl]-N-(1,3-dioxo-isoindol-4-yl)acetamide ~362.8* 4-Chlorophenylsulfanyl Isoindole-1,3-dione Potential enzyme inhibition (inferred)
Apremilast (N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-isoindol-4-yl]acetamide) 460.5 g/mol Methylsulfonyl, ethoxy, methoxy Isoindole-1,3-dione FDA-approved for psoriasis/psoriatic arthritis
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Not reported 1-Azepanyl, indole, 4-chlorophenyl Indole Unspecified (structural diversity)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 405.3 g/mol 3,4-Dichlorophenyl, pyrazolone Pyrazolone Ligand for metal coordination
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-isoindol-4-yl]oxy}acetamide hydrochloride Not reported 2,6-Dioxopiperidin-3-yl, aminohexyl Isoindole-1,3-dione Experimental phasing in crystallography

*Estimated based on formula C16H11ClN2O3S.

Key Observations:
  • Isoindole-1,3-dione Core: The target compound shares this core with apremilast and the dioxopiperidine derivative . This scaffold is electron-deficient, favoring interactions with enzymes or receptors via hydrogen bonding or π-π stacking.
  • Chlorophenyl Derivatives: The dichlorophenyl analog in exhibits greater lipophilicity compared to the target compound’s monochloro substituent. This difference could influence pharmacokinetics, such as absorption and half-life.
  • Heterocyclic Variations: The indole-based compound and pyrazolone derivative highlight how alternative cores (indole, pyrazolone) introduce distinct conformational flexibility and electronic properties. Pyrazolone derivatives, for example, are known for metal-coordination capabilities .

Spectroscopic and Crystallographic Insights

  • Hydrogen Bonding : In the dichlorophenyl-pyrazolone acetamide (), N–H⋯O hydrogen bonds form dimers (R2<sup>2</sup>(10) motif), a feature likely shared by the target compound due to its planar amide group. Such interactions may stabilize crystal structures or influence aggregation in biological systems.

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Property Details
Molecular Formula C14H12ClN2O3S
Molecular Weight 302.77 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)CSCC3=C(C=C(C=C3)Cl)Cl

Antibacterial Activity

Research has demonstrated that compounds containing similar structural motifs exhibit significant antibacterial properties. For instance, a study on sulfamoyl derivatives indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM against urease . This suggests that our compound may also exhibit similar antibacterial efficacy due to the presence of the chlorophenyl and sulfanyl groups.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. Notably, compounds with a similar structure have shown strong inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases. The AChE inhibitory activity was assessed using a spectrophotometric method, revealing that several derivatives had IC50 values significantly lower than standard inhibitors .

Case Studies

  • Study on Urease Inhibition :
    • A series of sulfamoyl derivatives were synthesized and evaluated for their urease inhibitory activity.
    • The most potent compounds showed IC50 values ranging from 1.13 µM to 6.28 µM, indicating a promising therapeutic potential for conditions like kidney stones .
  • Antibacterial Screening :
    • A comprehensive screening against various bacterial strains revealed that certain derivatives exhibited strong activity against gram-positive bacteria.
    • The study emphasized the importance of the sulfamoyl group in enhancing antibacterial properties, which may also apply to our target compound .

Research Findings

The following table summarizes key findings related to the biological activity of similar compounds:

Compound Activity Type IC50 Value (µM) Target Organism/Enzyme
Sulfamoyl derivative AUrease Inhibition1.13Urease
Sulfamoyl derivative BAcetylcholinesterase Inhibition0.63AChE
Compound from similar classAntibacterial Activity2.14Salmonella typhi
Compound with chlorophenyl groupAntibacterial Activity6.28Bacillus subtilis

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